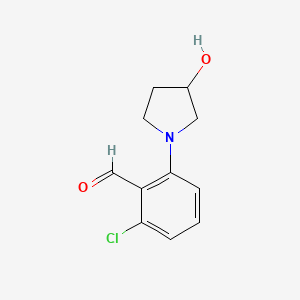
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenyl group, a nitrile group, and a 2-methylpropyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 3-(2-Methylpropyl)-3-phenyloxirane with a nitrile source under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile involves its interaction with molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyloxirane-2-carbonitrile: Lacks the 2-methylpropyl group.
3-(2-Methylpropyl)oxirane-2-carbonitrile: Lacks the phenyl group.
3-(2-Methylpropyl)-3-phenyloxirane: Lacks the nitrile group.
Uniqueness
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile is unique due to the combination of its structural features, including the phenyl, nitrile, and 2-methylpropyl groups
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-10(2)8-13(12(9-14)15-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |
Clave InChI |
ADFVQCWJAYKEKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C(O1)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
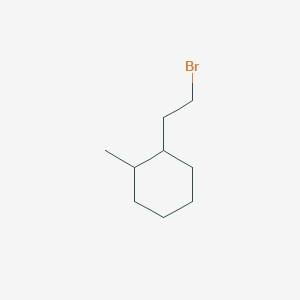

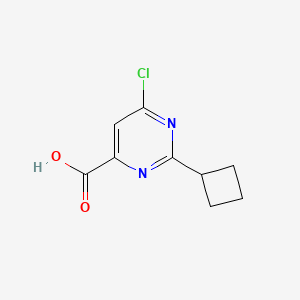
![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)

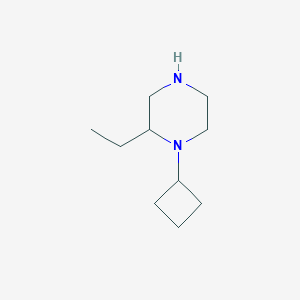
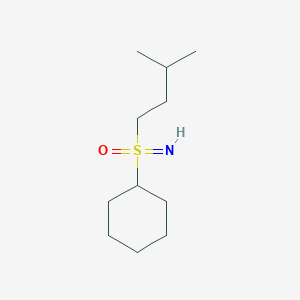
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)

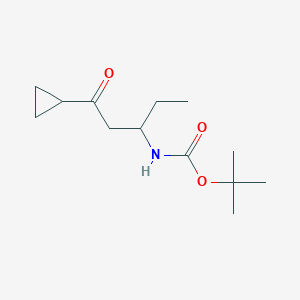
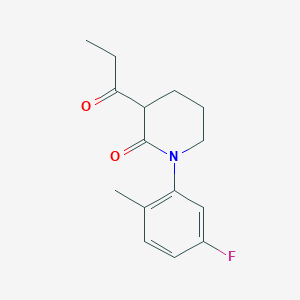
![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
